molecular formula C24H30N6O2 B3300236 8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 900287-55-0

8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B3300236
CAS No.: 900287-55-0
M. Wt: 434.5 g/mol
InChI Key: ILPAUAUBQJMUIK-UHFFFAOYSA-N
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Description

8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a high-purity chemical reagent designed for pharmacological and toxicological research, specifically for investigating drug-induced phospholipidosis. Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids within lysosomes and is a pathological response observed following exposure to various drugs across multiple therapeutic classes. A key mechanism underlying this form of drug toxicity is the inhibition of the lysosome-specific enzyme phospholipase A2 (PLA2G15) . Our compound is a potent inhibitor of PLA2G15, acting as a cationic amphiphilic drug that interferes with the enzyme's ability to bind to liposomal substrates, thereby preventing the normal catabolism of phospholipids . This makes it an essential research tool for studying the implications of lysosomal dysfunction and for screening the potential of new chemical entities to cause this specific toxicity during the drug development pipeline. Inhibition of PLA2G15 has been demonstrated to be a more accurate predictor of phospholipidosis compared to traditional in silico models based on pKa and ClogP, providing a robust biological screening platform . Researchers can utilize this compound to probe the intricate balance of lipid metabolism within cells and to develop safer pharmaceutical candidates by understanding and mitigating this adverse effect. This product is supplied for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(4-ethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-4-18-8-10-19(11-9-18)30-17(2)16-29-20-21(25-23(29)30)26(3)24(32)28(22(20)31)15-14-27-12-6-5-7-13-27/h8-11,16H,4-7,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPAUAUBQJMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and physical properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this imidazopurine derivative exhibit significant anticancer properties. Studies have shown that imidazopurines can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell cycle arrest and apoptosis.
  • Case Study : A related compound demonstrated efficacy against human leukemia cells by inducing oxidative stress and disrupting mitochondrial function.

Antiviral Properties

Imidazopurine derivatives have also been investigated for their antiviral activities. The structural similarity to known antiviral agents suggests potential effectiveness against viral infections:

  • Target Viruses : Specific studies have focused on their effects against RNA viruses, including hepatitis C and influenza.
  • Mechanism : It is hypothesized that these compounds inhibit viral replication by targeting viral polymerases or other essential viral proteins.

Neurological Applications

The piperidine moiety in the structure indicates potential applications in neurology:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions and may be explored for treating neurodegenerative diseases.
  • Case Study : Research on similar compounds has indicated improvements in memory retention and neuroprotection in animal models of Alzheimer's disease.

Pharmacological Studies

A variety of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

  • Toxicity Assessment : Preliminary studies indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines.
  • Dose-Response Relationships : Investigations into dose-response relationships reveal that moderate doses are effective while minimizing adverse effects.

Mechanism of Action

The mechanism of action of 8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Imidazo[1,2-g]purine-2,4-dione 8-(4-Ethylphenyl), 1,7-dimethyl, 3-(piperidinylethyl) Kinase inhibition (hypothesized)
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-imidazo[1,2-g]purine-2,4-dione Imidazo[1,2-g]purine-2,4-dione 8-(Benzylpiperazine) Enhanced solubility vs. target
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-imidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine-2,4-dione 2-Methoxyphenyl, p-cyanophenyl Selective kinase inhibition
8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Pyrazole-piperidine hybrid Anticancer activity (in vitro)

Key Structural Differences :

  • Core Heterocycle: The imidazo[1,2-g]purine-dione core (target compound) differs from pyrido[3,4-d]pyrimidinones (e.g., ) in electron distribution and hydrogen-bonding capacity.
  • Substituent Effects : The 4-ethylphenyl group in the target compound offers greater hydrophobicity compared to benzylpiperazine () or methoxyphenyl () analogs, likely affecting membrane permeability.

Biological Activity

8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H30N6O2C_{24}H_{30}N_{6}O_{2}, with a molecular weight of approximately 434.54 g/mol. The presence of the piperidine moiety is particularly noteworthy as it is often associated with significant biological effects.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes and pathways. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at receptor sites relevant to disease states.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-g]purines exhibit promising anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Antibacterial and Antiviral Properties

The compound's potential antibacterial activity has also been explored. In vitro studies comparing its efficacy against standard antibiotics revealed that it possesses a notable inhibition zone against Escherichia coli, suggesting its potential as an antibacterial agent . Additionally, some derivatives have shown antiviral activities in preliminary screenings against viral pathogens .

Case Studies and Research Findings

StudyFindings
El-Saghier et al. (2023)Investigated novel derivatives and found significant antibacterial activity against E. coli with an inhibition percentage of 80% .
ACS Omega (2020)Reported that imidazolidinone derivatives exhibited higher cytotoxicity compared to traditional agents without causing methemoglobinemia .
PMC (2020)Highlighted the synthesis of bioactive compounds through multicomponent reactions with promising anticancer activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to similar compounds:

CompoundActivityNotes
BilastineAntihistamineShares piperidinyl structure but primarily used for allergies .
CetirizineAntihistamineSimilar structural features but lacks anticancer properties .
Other Imidazole DerivativesAnticancerVarious derivatives show different levels of efficacy against cancer cell lines .

Q & A

Q. What strategies address reproducibility challenges in multi-step syntheses of this compound?

  • Methodological Answer : Implement strict batch-to-batch consistency protocols, including standardized reagent sources (e.g., anhydrous DMF from a single supplier) and reaction monitoring via inline FTIR. Document critical intermediates with LC-MS and NMR spectra for cross-validation. Collaborative round-robin testing across labs can identify procedural variables (e.g., stirring efficiency) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Reactant of Route 2
8-(4-ethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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